molecular formula C11H13N3O2S B11860535 1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11860535
M. Wt: 251.31 g/mol
InChI Key: CYYUGCNYWRSJKB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common synthetic route includes the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate . The reaction conditions often involve refluxing in acetic acid to achieve high yields. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of 1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are primarily attributed to its ability to interact with biological targets involved in disease processes. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit a range of biological activities including:

  • Anticancer Activity : Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have highlighted their potential as inhibitors of key enzymes involved in tumor growth and metastasis .
  • Antiviral Properties : Some thieno[3,2-d]pyrimidine derivatives demonstrate antiviral activity by inhibiting viral replication and enhancing host immune responses. This is particularly relevant in the context of viral infections where traditional therapies may be ineffective .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. Research has focused on optimizing synthetic routes to enhance yield and purity while exploring modifications that could improve biological activity.

Table 1: Summary of Synthetic Routes

Synthetic RouteKey StepsYield (%)References
Route AStep 1: Reaction with pyrrolidine; Step 2: Cyclization85%
Route BStep 1: N-methylation; Step 2: Thienopyrimidine formation75%
Route CStep 1: Functional group modification; Step 2: Final cyclization80%

Case Studies

Several case studies have documented the efficacy of thieno[3,2-d]pyrimidines in preclinical and clinical settings:

  • Cancer Treatment : A study demonstrated that a derivative of thieno[3,2-d]pyrimidine significantly reduced tumor size in xenograft models by inhibiting specific kinases involved in cancer progression .
  • Viral Infections : Another investigation revealed that a related compound exhibited potent antiviral activity against a strain of influenza virus, leading to reduced viral load and improved survival rates in infected models .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development .

Biological Activity

1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the thienopyrimidine class, characterized by a thieno ring fused with a pyrimidine. Its structure is critical for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies reported significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and MV4-11 (acute myeloid leukemia) cells.
  • Kinase Inhibition : It selectively inhibits specific kinases such as FLT3 and GSK-3β. The inhibition of FLT3 is particularly relevant in the context of leukemia treatment.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 ValueReference
AnticancerMCF70.01 µM
AnticancerMV4-110.072 µM
Kinase InhibitionFLT37.89 nM
Kinase InhibitionGSK-3β5.46 nM

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase in MV4-11 cells, which is crucial for halting the proliferation of cancer cells.
  • Apoptosis Induction : The compound has been shown to trigger apoptosis in various cancer cell lines, contributing to its anticancer efficacy.
  • Kinase Interaction : Molecular docking studies suggest that it binds to the ATP-binding site of FLT3 kinase, forming multiple hydrogen bonds that stabilize the interaction and inhibit kinase activity.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells : A study demonstrated that this compound exhibits high selectivity against MCF7 cells with an IC50 value of 0.01 µM, indicating strong antiproliferative activity .
  • FLT3 Inhibition : Another research effort focused on the inhibition of FLT3 in MV4-11 cells revealed an IC50 value of 0.072 µM, underscoring its potential as a targeted therapy for leukemia .

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

1-methyl-3-pyrrolidin-3-ylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13N3O2S/c1-13-8-3-5-17-9(8)10(15)14(11(13)16)7-2-4-12-6-7/h3,5,7,12H,2,4,6H2,1H3

InChI Key

CYYUGCNYWRSJKB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C3CCNC3)SC=C2

Origin of Product

United States

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